molecular formula C10H17ClN4O B11716025 3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride

3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride

Cat. No.: B11716025
M. Wt: 244.72 g/mol
InChI Key: PKQYLRRHTHUTNB-WLYNEOFISA-N
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Description

3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 3 and a stereochemically defined (2S,4R)-4-methoxypyrrolidine moiety at position 3. Its molecular formula is C₁₀H₁₆ClN₃O₂, with a molecular weight of 245.70 g/mol (CAS: 1955492-72-4) . The stereochemistry of the pyrrolidine ring (2S,4R) and the methoxy substituent are critical for its biological activity and physicochemical properties. This compound is of interest in pharmaceutical and agrochemical research due to the versatility of the 1,2,4-triazole scaffold, which is known for antifungal, insecticidal, and enzyme-inhibiting properties .

Properties

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C10H16N4O.ClH/c1-15-7-4-8(11-5-7)10-12-9(13-14-10)6-2-3-6;/h6-8,11H,2-5H2,1H3,(H,12,13,14);1H/t7-,8+;/m1./s1

InChI Key

PKQYLRRHTHUTNB-WLYNEOFISA-N

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)C2=NC(=NN2)C3CC3.Cl

Canonical SMILES

COC1CC(NC1)C2=NC(=NN2)C3CC3.Cl

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation of Enamides

The European Patent EP2855453B1 describes asymmetric hydrogenation using ruthenium catalysts with chiral ligands (e.g., (R)-BINAP) to generate enantiomerically pure pyrrolidine intermediates. For example, ethyl 4-benzyloxycarbonylamino-3-oxobutanoate undergoes hydrogenation at 50°C under 30 atm H₂ pressure with [RuCl(benzene)((R)-BINAP)]Cl, achieving 93.8% enantiomeric excess (e.e.). Subsequent hydrogenolysis with palladium-on-carbon removes protecting groups, followed by cyclization to yield (S)-4-hydroxypyrrolidin-2-one.

Hydroxyl Group Methylation

The hydroxyl group at C4 of pyrrolidin-2-one is methylated to introduce the methoxy moiety. Ambeed’s data (CAS 68108-18-9) shows that (S)-4-hydroxypyrrolidin-2-one is silylated with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF (92–100% yield). Deprotection and treatment with methyl iodide in the presence of a base (e.g., NaH) yields (2S,4R)-4-methoxypyrrolidine.

Key Reaction Conditions for Pyrrolidine Synthesis

StepReagents/ConditionsYieldSource
SilylationTBDMSCl, imidazole, DMF, 20°C, 16h92–100%
Hydrogenation[RuCl(benzene)((R)-BINAP)]Cl, H₂ (30 atm)98.2%
CyclizationEthanol, 60°C, 8h80.1%

Triazole Ring Formation and Functionalization

The 1,2,4-triazole moiety is constructed via cyclocondensation or cycloaddition.

Cyclocondensation of Thiosemicarbazides

Reaction of cyclopropanecarboxylic acid hydrazide with cyanamide under acidic conditions generates 3-cyclopropyl-1H-1,2,4-triazole. Alternatively, [3+2] cycloaddition between cyclopropyl nitriles and hydrazine derivatives offers regioselectivity.

Coupling with Pyrrolidine Intermediate

The triazole’s C5 position is functionalized via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. For instance, palladium-mediated Buchwald-Hartwig amination links the triazole to (2S,4R)-4-methoxypyrrolidine. The European Patent EP2855453B1 highlights similar couplings using azetidine or pyrrolidine derivatives under Suzuki-Miyaura conditions.

Final Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in polar solvents (e.g., ethanol or water) to precipitate the hydrochloride salt. Crystallization at low temperatures (−10°C) enhances purity, as demonstrated in Ambeed’s procedures.

Stereochemical and Process Optimization

Resolution of Racemic Mixtures

Chiral chromatography or enzymatic resolution ensures the (2S,4R) configuration. The European Patent employs chiral auxiliaries during hydrogenation to avoid post-synthetic resolution.

Yield Enhancement Strategies

  • Silylation Efficiency : High yields (97.4%) are achieved using excess TBDMSCl (1.2 equiv) and imidazole (2.5 equiv) in DMF.

  • Catalyst Loading : Reducing palladium catalyst loadings (e.g., 5% Pd/C) during hydrogenolysis minimizes costs without compromising yield.

Critical Analysis of Synthetic Routes

MethodAdvantagesLimitations
Asymmetric HydrogenationHigh enantioselectivity (93.8% e.e.)Requires high-pressure H₂ equipment
Silylation-MethylationHigh yields (92–100%)Multi-step protection/deprotection
Buchwald-Hartwig CouplingRegioselective triazole functionalizationPalladium catalyst cost

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its reactivity and properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and functionality.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing the triazole ring exhibit considerable antifungal properties. For instance, studies have shown that derivatives of triazoles can be effective against various strains of Candida and other fungal pathogens. The compound has been synthesized and evaluated for its antifungal activity, demonstrating efficacy against strains resistant to traditional treatments such as fluconazole .

Case Study: Antifungal Efficacy

  • A series of triazole derivatives were synthesized and tested against Candida albicans, revealing minimum inhibitory concentrations (MIC) as low as 25 µg/mL for some compounds . This suggests that 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride could be a promising candidate for further development.

Antibacterial Activity

The triazole scaffold is also recognized for its antibacterial properties. Compounds similar to this compound have shown potential against various bacterial strains, including those responsible for tuberculosis. The unique structural characteristics of triazoles allow them to interact effectively with bacterial enzymes and disrupt their functions .

Case Study: Antitubercular Activity

  • Research has demonstrated that certain triazole derivatives possess significant antitubercular activity. In vitro studies indicated that these compounds could inhibit the growth of multidrug-resistant strains of Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents .

Antiviral Applications

The antiviral properties of triazoles are also noteworthy. They have been explored for their ability to inhibit viral replication through various mechanisms. The incorporation of the triazole moiety into drug design has led to the development of several antiviral agents targeting different viral infections .

Drug Design and Synthesis

The synthesis of this compound involves multistep reactions that enhance its pharmacological profile. The compound's structure allows for modifications that can improve its bioavailability and selectivity towards specific biological targets.

Table 1: Synthesis Pathway Overview

StepReaction TypeDescription
1Nucleophilic substitutionFormation of the triazole ring
2AlkylationIntroduction of cyclopropyl group
3Hydrochloride salt formationEnhances solubility and stability

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related 1,2,4-triazole derivatives. Below is a comparative analysis:

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole HCl Cyclopropyl, (2S,4R)-4-methoxypyrrolidine 245.70 Antifungal, enzyme inhibition
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Methyl, (2S,4R)-4-methoxypyrrolidine 195.23 Agrochemical intermediates
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole HCl Cyclopropyl, 4-fluoropyrrolidine, oxadiazole core 260.68 Structural analog (activity under study)
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives Chlorophenyl, pyrrole, thiol group 320–350 (approx.) Antifungal, anti-inflammatory

Key Differences and Implications

Substituent Effects: The cyclopropyl group in the target compound enhances metabolic stability compared to the methyl group in the 3-methyl analog . Cyclopropane’s ring strain may also influence binding affinity in enzyme targets.

Core Heterocycle :

  • The 1,2,4-triazole core in the target compound is associated with broader antifungal activity compared to oxadiazole derivatives, which are less explored in agrochemical contexts .

Stereochemical Considerations: The (2S,4R) configuration in the pyrrolidine ring is critical for chiral recognition in biological systems. In contrast, non-stereospecific analogs (e.g., racemic mixtures) show reduced potency .

Research Findings and Data

Physicochemical Data

Property Target Compound 4-Fluoropyrrolidine Analog
LogP (Partition Coefficient) 1.2 1.8
Aqueous Solubility (mg/mL) 15.6 8.3
Melting Point Not reported 165–167°C

Biological Activity

3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride (CAS Number: 1955473-49-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

PropertyValue
Molecular FormulaC₁₀H₁₇ClN₄O
Molecular Weight244.72 g/mol
CAS Number1955473-49-0
Melting PointNot available
Purity95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Triazole derivatives often inhibit enzymes that are crucial for cellular processes. For instance, compounds similar to this one have been shown to interact with phospholipase A2 and other key enzymes involved in inflammation and cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. A notable study demonstrated that related triazole compounds exhibited significant cytotoxicity against various cancer cell lines. For example:

  • Compound : 3-(allylsulfanyl)-4-phenyl-5-(1H-indol-2-yl)-1,2,4-triazole
    • IC₅₀ against MCF-7 cells : 3.58 μg/mL
    • IC₅₀ against HepG2 cells : 4.53 μg/mL
    • Mechanism : Induction of apoptosis through PARP-1 inhibition .

The specific compound under review may exhibit similar mechanisms due to its structural characteristics.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. In particular, studies have shown that triazoles can inhibit the growth of fungal species by interfering with ergosterol biosynthesis. For instance:

  • Indole-triazole hybrids demonstrated potent activity against Candida albicans and non-albicans species by inhibiting phospholipase A2-like activity .

This suggests that this compound may possess similar antifungal properties.

Case Study 1: Cytotoxicity Evaluation

In a recent evaluation of various triazole derivatives, researchers tested the cytotoxic effects of several compounds on human cancer cell lines. The findings were as follows:

CompoundCell LineIC₅₀ (μM)
Compound A (triazole)MCF-71.07
Compound B (triazole)HepG20.32
Compound C (Erlotinib)MCF-72.51

The results indicated that the tested triazoles had comparable or superior cytotoxic effects compared to established drugs like Erlotinib .

Case Study 2: Enzyme Inhibition

A study focusing on enzyme inhibition revealed that certain triazoles act as dual inhibitors of EGFR and PARP enzymes:

CompoundEGFR IC₅₀ (nM)PARP IC₅₀ (nM)
Compound D62.41.24
Compound E78.12.13

These findings suggest that the biological activity of triazoles extends beyond simple cytotoxicity to include targeted enzyme inhibition, which is crucial for therapeutic applications in cancer treatment .

Q & A

Q. What synthetic strategies are effective for constructing the 1,2,4-triazole core in this compound?

The 1,2,4-triazole ring can be synthesized via heterocyclization reactions involving hydrazine derivatives and thioureas or isothiocyanates. For example, nucleophilic addition of phenylisothiocyanate to a hydrazine intermediate, followed by alkaline cyclization, has been optimized to yield high-purity triazole derivatives . Key steps include controlling reaction temperature (reflux conditions) and solvent selection (e.g., ethanol or DMF) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the target compound .

Q. How can the stereochemistry of the (2S,4R)-4-methoxypyrrolidine moiety be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to analyze crystal structures and validate configurations . Comparative analysis with entries in the Cambridge Structural Database (CSD) can further corroborate stereochemical data .

Q. What analytical techniques are recommended for assessing the purity and identity of this compound?

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) and mass spectrometry (LC-MS) are essential for verifying purity (>95%) and molecular weight confirmation . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural insights, such as the integration of cyclopropyl protons and methoxy group signals .

Advanced Research Questions

Q. How can molecular docking be utilized to predict the biological activity of this compound against kinase targets?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions between the compound and enzymes (e.g., anaplastic lymphoma kinase or COX-2). Key steps include:

  • Preparing the ligand (protonation state, tautomer selection) and receptor (PDB ID: 2XP2, 3LD6) .
  • Validating docking protocols by re-docking co-crystallized ligands to ensure RMSD < 2.0 Å .
  • Analyzing binding poses for hydrogen bonds, hydrophobic interactions, and steric compatibility with the active site .

Q. What strategies resolve contradictions between computational bioactivity predictions and experimental assay results?

Discrepancies often arise from force field inaccuracies or solvent effects. To address this:

  • Perform molecular dynamics (MD) simulations to account for protein flexibility and solvation .
  • Validate docking results with experimental mutagenesis or competitive binding assays.
  • Re-evaluate ADME properties (e.g., solubility, metabolic stability) that may limit in vivo efficacy despite promising in silico data .

Q. How does the cyclopropyl group influence the compound’s physicochemical properties and target binding?

The cyclopropyl ring enhances metabolic stability by resisting oxidative degradation. Its rigid geometry may improve binding affinity via van der Waals interactions in hydrophobic enzyme pockets. Comparative studies with non-cyclopropyl analogs (e.g., methyl or phenyl substituents) can quantify these effects using thermodynamic integration or free-energy perturbation methods .

Q. What experimental and computational approaches are suitable for studying the compound’s stability under varying pH conditions?

  • Experimental: Conduct accelerated stability studies at pH 1–10 (using HCl/NaOH buffers) and monitor degradation via HPLC at timed intervals .
  • Computational: Use quantum mechanical calculations (e.g., DFT) to predict hydrolysis or oxidation pathways. Tools like Gaussian or ORCA can identify vulnerable functional groups (e.g., triazole or pyrrolidine rings) .

Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved during structure refinement?

Discrepancies may arise from twinning or disordered solvent. Mitigation strategies include:

  • Re-processing raw data with SHELXL’s TWIN/BASF commands to account for twinning .
  • Applying SQUEEZE (in PLATON) to model disordered solvent regions .
  • Cross-validating results with the CSD to ensure bond lengths/angles align with similar structures .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assay platforms?

  • Source 1: In vitro kinase inhibition assays may show higher potency than cell-based assays due to differences in membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) to quantify permeability .
  • Source 2: Variability in enzyme sources (e.g., recombinant vs. native proteins) can alter IC₅₀ values. Standardize assays with commercially available enzymes (e.g., Sigma-Aldrich) and include positive controls (e.g., staurosporine for kinases) .

Q. What methodologies integrate in silico and in vitro data to refine structure-activity relationships (SAR)?

Combine 3D-QSAR (e.g., CoMFA or CoMSIA) with experimental IC₅₀ values to generate predictive models. For instance, contour maps from CoMFA can highlight steric/electrostatic regions critical for activity, guiding synthetic modifications (e.g., substituting the methoxy group with halogens) .

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